molecular formula C11H15NO3 B140901 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide CAS No. 125789-96-0

3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide

Cat. No. B140901
M. Wt: 209.24 g/mol
InChI Key: COGRRXGDGKANDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide, also known as DMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPA is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement in the brain. In

Mechanism Of Action

The mechanism of action of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain and other tissues. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to increase the levels of dopamine and its metabolites in the brain, which can enhance dopamine signaling and protect dopamine-producing neurons from oxidative damage. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has also been shown to modulate the activity of enzymes involved in the metabolism of dopamine, such as monoamine oxidase and catechol-O-methyltransferase.

Biochemical And Physiological Effects

3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to have several biochemical and physiological effects in various tissues. In the brain, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to increase the levels of dopamine and its metabolites, which can enhance dopamine signaling and protect dopamine-producing neurons from oxidative damage. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress.
In plants, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to enhance the activity of antioxidant enzymes, such as peroxidase and catalase, which can protect them from oxidative damage caused by environmental stressors. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has also been shown to increase the levels of abscisic acid, a plant hormone that regulates water stress responses, which can enhance plant growth and survival under drought conditions.

Advantages And Limitations For Lab Experiments

3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate dopamine signaling in various tissues. However, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide also has limitations, such as its relatively high cost and limited availability in some regions. Additionally, the mechanism of action of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide, including the investigation of its potential therapeutic applications in neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide and its effects on dopamine signaling in various tissues. In agriculture, future research could focus on the development of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide-based treatments for enhancing plant growth and resistance to environmental stressors. In environmental science, future research could investigate the potential of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide as a bioremediation agent for the removal of pollutants from contaminated soil and water.

Synthesis Methods

3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide can be synthesized in several ways, including the reaction of dopamine with N,N-dimethylpropionamide in the presence of a catalyst, such as boron trifluoride etherate. Another method involves the reaction of 3,4-dihydroxyphenylacetic acid with N,N-dimethylpropanamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. Both methods have been reported to yield high purity 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide.

Scientific Research Applications

3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been studied for its potential applications in various scientific fields. In medicine, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has also been investigated as a potential therapeutic agent for other neurological disorders, such as Alzheimer's disease and depression.
In agriculture, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been studied for its ability to enhance plant growth and resistance to environmental stressors, such as drought and salinity. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to increase the activity of antioxidant enzymes in plants, which can protect them from oxidative damage caused by environmental stressors.
In environmental science, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been investigated as a potential bioremediation agent for the removal of pollutants, such as heavy metals and organic compounds, from contaminated soil and water. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to enhance the activity of microorganisms that are capable of degrading pollutants, thus increasing their effectiveness in bioremediation.

properties

CAS RN

125789-96-0

Product Name

3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide

InChI

InChI=1S/C11H15NO3/c1-12(2)11(15)6-4-8-3-5-9(13)10(14)7-8/h3,5,7,13-14H,4,6H2,1-2H3

InChI Key

COGRRXGDGKANDV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCC1=CC(=C(C=C1)O)O

Canonical SMILES

CN(C)C(=O)CCC1=CC(=C(C=C1)O)O

synonyms

Benzenepropanamide, 3,4-dihydroxy-N,N-dimethyl- (9CI)

Origin of Product

United States

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